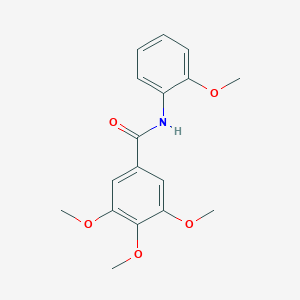

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-13-8-6-5-7-12(13)18-17(19)11-9-14(21-2)16(23-4)15(10-11)22-3/h5-10H,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSVGMPTFKDYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192594 | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3940-77-0 | |

| Record name | 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3940-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003940770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(2-methoxyphenyl)-3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Stoichiometry

In a representative procedure, 3,4,5-trimethoxybenzoyl chloride (1 mmol) is treated with excess 2-methoxyaniline (3.5 mmol) in chloroform under nitrogen atmosphere at reflux for 5 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-methoxyaniline attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond.

The use of excess 2-methoxyaniline ensures complete conversion of the acyl chloride, minimizing side products. Post-reaction workup involves sequential washing with 1 M HCl and saturated sodium bicarbonate to remove unreacted aniline and acidic byproducts.

Crystallization and Yield Optimization

Crystallization of the crude product from methanol yields white needles with a reported purity of 98.7% and an isolated yield of 84%. The choice of methanol as the recrystallization solvent is critical for achieving high crystallinity, as polar protic solvents facilitate hydrogen bonding between amide groups, promoting lattice formation.

Alternative Synthesis of 3,4,5-Trimethoxybenzoyl Chloride Intermediate

The quality and purity of the acyl chloride intermediate directly influence the final product’s characteristics. Traditional methods using thionyl chloride (SOCl₂) have been supplanted by safer, higher-yield approaches.

Patent-Based Catalytic Method

A Chinese patent (CN102531888A) describes the synthesis of 3,4,5-trimethoxybenzoyl chloride using bis(trichloromethyl) carbonate (BTC) and N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine as a catalyst. Key advantages include:

-

Reduced Corrosivity : BTC is less hazardous than SOCl₂.

-

Enhanced Purity : Recrystallization with petroleum醚 yields 98.7–99.2% purity.

-

Scalability : Reactions are conducted in 2-methyltetrahydrofuran, enabling easy solvent recovery.

Table 1: Comparative Analysis of Acyl Chloride Synthesis Methods

Mechanistic Insights and Kinetic Control

The BTC method operates via a two-step mechanism:

-

Carbonate Activation : BTC reacts with 3,4,5-trimethoxybenzoic acid to form a mixed carbonate intermediate.

-

Chloride Displacement : The intermediate undergoes nucleophilic attack by chloride, releasing CO₂ and yielding the acyl chloride.

Reaction temperatures between 40–70°C and catalyst loadings of 0.03–0.1 equivalents optimize conversion rates while minimizing decomposition.

Advanced Characterization and Analytical Validation

Spectroscopic Confirmation

1H NMR (CDCl₃, 500 MHz):

-

δ 3.91 (6H, s, OCH₃), 3.92 (3H, s, OCH₃), 7.36 (2H, s, aromatic).

-

The absence of peaks at δ 10–12 confirms complete conversion of the carboxylic acid to the amide.

13C NMR (CDCl₃, 125 MHz):

Elemental Analysis

Analytical data for C₁₇H₁₉NO₅:

Industrial and Pharmacological Applications

While direct applications of this compound remain under investigation, structural analogs exhibit:

Chemical Reactions Analysis

Reaction Scheme:

Functional Group Reactivity

The compound’s reactivity is governed by three primary functional groups:

- Methoxy groups (–OCH₃) on the benzamide ring.

- Amide linkage (–CONH–).

- Aromatic rings with electron-donating substituents.

Oxidation Reactions

Methoxy groups are susceptible to oxidation under acidic or strongly oxidative conditions:

- Reagents : KMnO₄ (acidic), CrO₃, or HNO₃.

- Products : Formation of 3,4,5-trimethoxybenzoic acid (via side-chain oxidation) or quinone derivatives (via ring oxidation) .

Reduction Reactions

The amide group can be reduced to an amine:

Substitution Reactions

Electrophilic aromatic substitution (EAS) is feasible due to electron-rich aromatic rings:

- Nitration : HNO₃/H₂SO₄ introduces nitro groups at meta/para positions.

- Halogenation : Br₂/FeBr₃ yields brominated derivatives .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under extreme conditions:

- Acidic Hydrolysis : HCl/H₂O yields 3,4,5-trimethoxybenzoic acid and 2-methoxyaniline .

- Basic Hydrolysis : NaOH yields the corresponding carboxylate salt .

Structural Influences on Reactivity

- Methoxy Group Orientation : The 4-methoxy group on the benzamide ring is nearly perpendicular (torsion angle: 103.9°), potentially sterically hindering reactions at this position .

- Hydrogen Bonding : Intermolecular N–H⋯O hydrogen bonds in the crystal lattice may stabilize intermediates during reactions .

Comparative Reaction Data

Mechanistic Insights

- Amide Reduction : LiAlH₄ cleaves the C=O bond, converting the amide to a primary amine.

- EAS Reactions : Methoxy groups direct electrophiles to para/meta positions via resonance and inductive effects.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide exhibit anti-cancer properties. The presence of methoxy groups is believed to enhance lipophilicity and bioavailability, potentially increasing efficacy against cancer cells. Studies have shown that structural modifications can lead to improved binding affinities to enzymes involved in cancer progression .

Anti-Inflammatory Effects

The compound may also possess anti-inflammatory properties. Investigations into its mechanism of action suggest that it could inhibit pathways associated with inflammation, making it a candidate for further development as an anti-inflammatory agent .

Interaction with Biological Targets

Understanding the interaction of this compound with various proteins or enzymes is crucial for its therapeutic applications. Preliminary data suggest significant interactions that could be leveraged in drug design .

Case Studies

Study on Binding Affinity:

A study assessed the binding affinity of this compound to specific cancer-related enzymes. The results indicated a promising interaction profile that warrants further investigation into its potential as a therapeutic agent .

Synthesis and Characterization:

The synthesis of this compound has been documented through various methods, including treating 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline under controlled conditions. Characterization techniques such as NMR and crystallography confirmed the compound's structure and purity .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. Additionally, it may interact with various signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

*Estimated based on similar analogues.

SAR Insights

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., 2-methoxyphenyl) increase electron density, favoring hydrogen bonding but reducing membrane permeability.

- Heterocyclic Substituents :

Structural and Crystallographic Differences

- Crystal Packing : The 2-methoxyphenyl derivative forms planar methoxy arrangements, while the 4-bromophenyl analogue exhibits N-H···O hydrogen-bonded chains along the [101] axis, affecting solubility and stability .

- Torsion Angles : Variations in methoxy group orientations (e.g., O4 in the title compound vs. ICULOH) influence conformational flexibility and binding pocket compatibility .

Biological Activity

3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 317.34 g/mol. The compound features:

- Amide Functional Group : Essential for its biological activity.

- Three Methoxy Substituents : These enhance solubility and biological interactions.

The orientation of the amide plane at an angle of 41.5° relative to the 2-methoxybenzene ring is crucial in influencing its steric and electronic characteristics, which may affect its interaction with biological macromolecules.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in conditions characterized by inflammation.

Anticancer Activity

The compound has shown promise in various cancer models. Notably:

- Cell Line Studies : It has been tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). In these studies, it demonstrated an ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and disruption of cell cycle progression, particularly at the G2/M phase .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxy-N-(2-methoxyphenyl)benzamide | Two methoxy groups instead of three | Potentially reduced biological activity |

| 3-Methoxy-N-(2-methoxyphenyl)benzamide | One methoxy group on the benzene ring | Simpler structure may lead to different reactivity |

| N-(4-Methoxyphenyl)benzamide | No methoxy groups on the benzene core | Different biological profile due to lack of additional methoxies |

The presence of three methoxy groups in this compound enhances its solubility and potentially increases its efficacy compared to similar compounds with fewer substituents.

Case Studies

Several case studies have documented the effects of this compound:

- Breast Cancer Model : In a study using MCF-7 cells, treatment with varying concentrations led to a significant decrease in cell viability (IC around 20 µM), indicating potent anticancer properties .

- Lung Cancer Model : A549 cells treated with this compound showed reduced proliferation and increased apoptosis markers after 48 hours of exposure .

Q & A

Q. What are the established synthetic routes for 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves coupling 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions like hydrolysis .

- Purification : Preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities from unreacted starting materials or desmethylated byproducts .

- Yield enhancement : Catalytic DMAP (4-dimethylaminopyridine) improves coupling efficiency by activating the acyl chloride intermediate .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- 1H/13C NMR : Key signals include the methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.9 ppm). The amide proton (NH) appears as a singlet near δ 11.6 ppm in DMSO-d6 .

- HRMS : Exact mass (C₁₉H₂₁NO₆) requires confirmation of [M+H]+ at m/z 360.1445 .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How do structural modifications (e.g., desmethylation, substituent addition) impact P-glycoprotein (P-gp) inhibitory activity?

Methodological Answer:

- Scaffold rigidity : Desmethylating the 3,4,5-trimethoxy group reduces P-gp binding affinity (IC50 increases from 1.4 µM to >20 µM), likely due to disrupted hydrophobic interactions .

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro at the 4-position of the aniline moiety) enhances activity by stabilizing the amide carbonyl’s resonance .

Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?

Methodological Answer:

Q. What computational or biophysical methods validate target engagement (e.g., receptor binding)?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Predict binding to P-gp’s transmembrane domains using the parent compound’s crystal structure .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) with immobilized P-gp on CM5 chips .

- Radiolabeling : Tritiated analogs (e.g., [³H]VUF15485) quantify binding affinity (Kd) in membrane preparations .

Q. How does metabolic stability impact in vivo efficacy, and what strategies improve pharmacokinetics?

Methodological Answer:

- Metabolic hotspots : O-demethylation of methoxy groups (CYP3A4/2D6) generates inactive metabolites.

- Stabilization : Deuteration at methoxy positions (e.g., CD3O) reduces first-pass metabolism .

- Prodrug design : Esterification of the amide group (e.g., ethyl carbamate) enhances oral bioavailability .

3. Data Contradiction Analysis

Example: Variability in reported cytotoxicity (e.g., IC50 = 10 µM vs. 50 µM in cancer cell lines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.